molecular formula C12H16O B8375144 4-Tert-butyl-6,7-dihydrobenzofuran

4-Tert-butyl-6,7-dihydrobenzofuran

Cat. No. B8375144
M. Wt: 176.25 g/mol
InChI Key: OSNQDQPVHJQTSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-6,7-dihydrobenzofuran is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-6,7-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-6,7-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-tert-butyl-6,7-dihydro-1-benzofuran

InChI

InChI=1S/C12H16O/c1-12(2,3)10-5-4-6-11-9(10)7-8-13-11/h5,7-8H,4,6H2,1-3H3

InChI Key

OSNQDQPVHJQTSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CCCC2=C1C=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2000-mL 3-neck flask fitted with nitrogen inlet, low temperature thermometer, and 500-mL pressure equilibrated dropping funnel is flame dried and charged with dry hexane (freshly distilled from calcium hydride, 200 mL). The flask is cooled with an external dry ice/acetone bath then tert-butyl-lithium (1.7 M in pentane, 200 mL, 340 mmol) is added via double ended needle transfer. The resulting solution is cooled to -65° C. internal temperature then a solution of 43 (40.00 g, 294 mmol) in a mixture of ether (100 mL) and hexane (300 mL) is added dropwise over 1 hour at a rate such that the reaction temperature does not exceed -55° C. Upon completion of the addition the reaction mixture is stirred with dry ice/acetone cooling for 10 minutes, the cooling bath is removed and the reaction allowed to gradually warm. After 1 hour the temperature reaches about 5° C. The reaction is quenched by dropwise addition of water (40 mL), followed immediately by 2N HCl (200 mL) and tetrahydrofuran (200 mL). The reaction mixture is then poured into a 4000-mL Erlenmeyer flask containing 2N HCl (200 mL) and the resulting mixture diluted to a total volume of 2800 mL with tetrahydrofuran. The elimination is allowed to proceed for 2.5 hours then 20% NaCl (500 mL) was added and the layers separated. The aqueous layer was reextracted with ether (500 mL) and the combined organic layers washed with 20% NaCl (500 mL), dried (Na2SO4) and concentrated to a reddish oil (48.7 g) which is distilled. The total distillate is chromatographed (Water Prep 500A) using hexane as eluant to afford 4-tert-butyl-6,7-dihydrobenzofuran as a colorless liquid.
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
dry ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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